1-(4-bromo-2-fluorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid 1-(4-bromo-2-fluorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1224155-10-5
VCID: VC3383391
InChI: InChI=1S/C14H9BrFN3O2/c15-9-3-4-12(11(16)7-9)19-13(18-5-1-2-6-18)10(8-17-19)14(20)21/h1-8H,(H,20,21)
SMILES: C1=CN(C=C1)C2=C(C=NN2C3=C(C=C(C=C3)Br)F)C(=O)O
Molecular Formula: C14H9BrFN3O2
Molecular Weight: 350.14 g/mol

1-(4-bromo-2-fluorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid

CAS No.: 1224155-10-5

Cat. No.: VC3383391

Molecular Formula: C14H9BrFN3O2

Molecular Weight: 350.14 g/mol

* For research use only. Not for human or veterinary use.

1-(4-bromo-2-fluorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid - 1224155-10-5

Specification

CAS No. 1224155-10-5
Molecular Formula C14H9BrFN3O2
Molecular Weight 350.14 g/mol
IUPAC Name 1-(4-bromo-2-fluorophenyl)-5-pyrrol-1-ylpyrazole-4-carboxylic acid
Standard InChI InChI=1S/C14H9BrFN3O2/c15-9-3-4-12(11(16)7-9)19-13(18-5-1-2-6-18)10(8-17-19)14(20)21/h1-8H,(H,20,21)
Standard InChI Key SKKDDAVRLMTWBC-UHFFFAOYSA-N
SMILES C1=CN(C=C1)C2=C(C=NN2C3=C(C=C(C=C3)Br)F)C(=O)O
Canonical SMILES C1=CN(C=C1)C2=C(C=NN2C3=C(C=C(C=C3)Br)F)C(=O)O

Introduction

Chemical Structure and Properties

Structural Features

1-(4-bromo-2-fluorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid contains a central pyrazole ring with multiple functional groups attached at specific positions. The pyrazole nucleus is a five-membered heterocyclic ring containing two adjacent nitrogen atoms. The compound's structure features a 4-bromo-2-fluorophenyl group attached to one of the nitrogen atoms of the pyrazole ring, a pyrrol-1-yl substituent at the 5-position, and a carboxylic acid group at the 4-position of the pyrazole core.

This specific arrangement of substituents gives the molecule unique chemical reactivity and potential biological activity. The presence of halogen atoms (bromine and fluorine) on the phenyl ring likely enhances the compound's lipophilicity and membrane permeability, which are important considerations for pharmaceutical applications. The carboxylic acid moiety provides a site for potential derivatization and hydrogen bonding interactions.

Physical and Chemical Properties

The compound is characterized by the following properties based on computational and experimental data:

PropertyValueSource
Molecular FormulaC₁₄H₉BrFN₃O₂
Molecular Weight350.14 g/mol
CAS Registry Number1224155-10-5
Creation Date (PubChem)April 25, 2011
Last Modified (PubChem)February 15, 2025
  • The carboxylic acid group (-COOH) provides acidic properties and hydrogen bonding capabilities

  • The pyrazole ring confers aromatic character and specific electronic distribution

  • The halogenated phenyl ring contributes to the compound's hydrophobicity

  • The pyrrolyl substituent adds additional aromatic character to the molecule

Nomenclature and Identifiers

The compound is identified by various systematic names and catalog identifiers in chemical databases and commercial sources:

Identifier TypeValue
Primary Name1-(4-bromo-2-fluorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid
Alternative Name1-(4-bromo-2-fluorophenyl)-5-pyrrol-1-ylpyrazole-4-carboxylic acid
CAS Number1224155-10-5
MDL NumberMFCD16630633
Commercial IdentifiersBBL032697, STK933405, AKOS005663426, NS-05638, CS-0270797, EN300-303247, G25054

These multiple identifiers reflect the compound's presence in various chemical databases and commercial catalogs, facilitating its identification and procurement for research purposes .

Synthesis Approaches

Condensation Reactions

One of the most common approaches involves the condensation reaction between hydrazines and 1,3-diketones. Katritzky and colleagues demonstrated the synthesis of 1-methyl(aryl)-3-phenyl-5-alkyl(aryl)pyrazoles through regioselective condensation of α-benzotriazolylenones with methyl and phenylhydrazines . This method could potentially be adapted for synthesizing our target compound by using appropriately substituted starting materials.

Cycloaddition Reactions

Another significant approach involves 1,3-dipolar cycloaddition reactions of diazocarbonyl compounds. He et al. investigated the action of ethyl α-diazoacetate on phenylpropargyl in triethylamine with zinc triflate as a catalyst, yielding the corresponding pyrazole in good yield (89%) . This approach offers advantages including simple reaction conditions, straightforward procedures, and good yields.

Gioiello and colleagues described a facile one-pot procedure specifically for synthesizing pyrazole-5-carboxylates by 1,3-dipolar cycloaddition of ethyl diazoacetate . This method could be particularly relevant for synthesizing carboxylic acid-containing pyrazoles like our target compound.

Multicomponent Approaches

Multicomponent reactions represent another synthetic strategy for constructing complex pyrazole derivatives. These approaches typically involve the simultaneous reaction of three or more starting materials to form the pyrazole core with various substituents in a single operation . Such methods offer advantages in terms of efficiency, atom economy, and reduced waste generation.

SupplierCatalog InformationAdditional Details
Amerigo ScientificCatalog Number: FC01170399BIO
Mfr. No.: FB135723
Available for research use; pricing available upon inquiry
Accel ChemistryCatalog ID: SY212417For R&D use only; Pricing is available upon request (POA)

Related Compounds

Several structurally related compounds are also commercially available, which may be of interest for comparative studies:

  • L-Proline (available from Amerigo Scientific)

  • Caffeic acid (available from Amerigo Scientific)

  • Various substituted isoquinoline-4-carboxylic acids (available from Accel Chemistry)

  • Indole carboxylic acid derivatives (available from Accel Chemistry)

These related compounds could be valuable for establishing structure-activity relationships or as synthetic precursors for further derivatization of the target compound.

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